molecular formula C23H23Cl2N3O4 B2354633 N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-66-6

N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2354633
CAS No.: 899942-66-6
M. Wt: 476.35
InChI Key: XKPWEKOKBNVZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a 3,4-dihydropyrrolo[1,2-a]pyrazine core, substituted with a 3,4-dichlorophenyl group at the carboxamide position and a 3,4,5-trimethoxyphenyl moiety at the 1-position of the pyrrolopyrazine ring. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive heterocycles reported in medicinal chemistry (e.g., anti-inflammatory and kinase-targeting agents).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3O4/c1-30-19-11-14(12-20(31-2)22(19)32-3)21-18-5-4-8-27(18)9-10-28(21)23(29)26-15-6-7-16(24)17(25)13-15/h4-8,11-13,21H,9-10H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPWEKOKBNVZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article examines the compound's synthesis, structural characteristics, and biological effects based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving N′-(3,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide and acetic anhydride. The resulting structure features a complex arrangement of rings that includes a dihydropyrrolo[1,2-a]pyrazine moiety. The molecular formula is C19H18Cl2N2O5C_{19}H_{18}Cl_{2}N_{2}O_{5}, indicating the presence of both chlorine and methoxy substituents that may influence its biological activity .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The presence of functional groups like -OH and -Cl has been correlated with enhanced antimicrobial efficacy .

CompoundTarget OrganismsMIC (µg/mL)
3diKlebsiella pneumoniae, Staphylococcus aureus12
3ciEscherichia coli25
3ehStaphylococcus aureus15

Anti-Virulence Activity

The compound has been noted for its anti-virulence properties against Yersinia species. It targets the phosphotyrosine-binding pocket of the YopH protein, which is critical for the pathogenicity of these bacteria. This mechanism suggests a potential application in developing therapeutic agents against bacterial infections .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. For example, related pyrazine derivatives have shown effectiveness against colon carcinoma cell lines with IC50 values in the micromolar range. This indicates potential for further exploration in cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Study on Antimicrobial Properties : A comparative analysis demonstrated that compounds with methoxy and chloro substituents exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications at specific positions on the aromatic rings could lead to significant changes in antimicrobial potency .
  • Evaluation of Anti-Virulence Mechanisms : Another study focused on the anti-virulence mechanisms of similar compounds against Yersinia. The findings underscored the importance of specific functional groups in modulating virulence factor expression and pathogenicity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Systems and Substituent Effects

Target Compound
  • Core : 3,4-Dihydropyrrolo[1,2-a]pyrazine.
  • Substituents :
    • 3,4-Dichlorophenyl (electron-withdrawing, lipophilic).
    • 3,4,5-Trimethoxyphenyl (electron-donating, enhances solubility via methoxy groups).
Compound 6 ()
  • Core : Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine.
  • Substituents: 4-Methoxyphenyl, triazolo-thiadiazinone.
  • Key Differences: The fused thiazole and pyrimidine rings increase rigidity compared to the dihydropyrrolopyrazine core of the target.
Compound 8k ()
  • Core : Pyrrolo[2,3-b]pyridine.
  • Substituents : 3,4-Dimethoxyphenyl, 4-methoxybenzamide.
  • Key Differences : The pyrrolopyridine core lacks the pyrazine ring, reducing nitrogen content. The 4-methoxybenzamide group may improve solubility compared to the dichlorophenyl group in the target.
D-04 ()
  • Core : 1H-Pyrrole-3-carboxamide.
  • Substituents: Trimethoxybenzyl, dimethylpyridinone.
  • Key Differences : The simpler pyrrole core lacks the fused pyrazine system. The trimethoxybenzyl group mirrors the target’s trimethoxyphenyl but is attached via a methylene linker, altering spatial orientation.

Preparation Methods

Core Construction of the Dihydropyrrolo[1,2-a]Pyrazine Skeleton

The dihydropyrrolo[1,2-a]pyrazine core is typically synthesized via cyclization reactions. A one-pot three-component reaction involving ethylenediamine derivatives, acetylenic esters, and nitrostyrenes has been reported as an efficient method. For example, ethylenediamine reacts with dimethyl acetylenedicarboxylate (DMAD) and β-nitrostyrene derivatives under reflux in ethanol to form the pyrrolopyrazine backbone.

Key Reaction Conditions :

  • Solvent : Ethanol or DMF
  • Catalyst : Palladium acetate (Pd(OAc)₂) for facilitating cyclization
  • Temperature : 80–100°C for 6–12 hours

Challenges :

  • Competing pathways may yield exo or endo isomers, as observed in Pd-mediated reactions. Thermodynamic control using cesium carbonate (Cs₂CO₃) in DMF favors the endo product.

Formation of the N-(3,4-Dichlorophenyl)Carboxamide Group

The carboxamide at position 2 is formed via condensation of the pyrrolopyrazine’s secondary amine with 3,4-dichlorophenyl isocyanate or via activation of a carboxylic acid intermediate.

Method A: Direct Amination with Isocyanate

  • React the pyrrolopyrazine amine with 3,4-dichlorophenyl isocyanate in anhydrous THF at 0°C.
    • Conditions : Triethylamine (TEA) as base, 12-hour stirring.
    • Yield: 50–65%.

Method B: Carboxylic Acid Activation

  • Oxidation : Convert the amine to a carboxylic acid using KMnO₄ in acidic conditions.
  • Activation : Treat the acid with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Coupling : React the acyl chloride with 3,4-dichloroaniline in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA).
    • Yield: 55–70%.

Optimization and Purification Strategies

Isomer Control :

  • Use of Cs₂CO₃ in DMF promotes thermodynamic control, favoring the endo conformation of the dihydropyrrolopyrazine core.

Purification :

  • Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) resolves intermediates.
  • Recrystallization from ethanol/water mixtures enhances purity.

Analytical Validation :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm).
  • X-ray Diffraction : Validates crystal structure, as demonstrated for analogous carboxamides.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield (%) Key Advantage
One-pot cyclization 3 40–50 Rapid core formation
Suzuki coupling 4 30–45 High regioselectivity
Carboxylic acid 5 25–35 Compatibility with sensitive groups

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how is purity confirmed?

  • Synthesis Steps :

  • Multi-component cyclization : Formation of the pyrrolo-pyrazine core via cyclocondensation of precursors like α-chloroacetamides or substituted pyrazines .
  • Substitution reactions : Introduction of the 3,4-dichlorophenyl and 3,4,5-trimethoxyphenyl groups via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig) .
    • Purity Validation :
  • Chromatography : HPLC or GC-MS to assess purity (>95% threshold).
  • Spectroscopy : NMR (¹H/¹³C) to confirm absence of extraneous peaks (e.g., residual solvents or unreacted intermediates) .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm for dichlorophenyl; δ 3.7–4.0 ppm for trimethoxy groups) .
  • ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and heterocyclic carbons .
    • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
    • Infrared Spectroscopy (IR) :
  • Detects carboxamide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl bonds (~550 cm⁻¹) .

Advanced Research Questions

Q. How can experimental design optimize synthesis yield and regioselectivity?

  • Design of Experiments (DoE) :

  • Screen variables (temperature, solvent, catalyst) using fractional factorial designs to identify optimal conditions (e.g., DMF as solvent for solubility, 80–100°C for cyclization) .
    • Heuristic Algorithms :
  • Bayesian optimization to iteratively adjust reaction parameters (e.g., reagent stoichiometry, reaction time) and maximize yield .
    • Regioselectivity Control :
  • Use directing groups (e.g., methoxy substituents) to guide electrophilic substitution on the pyrrolo-pyrazine core .

Q. How can contradictory biological activity data across studies be resolved?

  • Assay Standardization :

  • Replicate experiments under controlled conditions (e.g., cell line viability assays at fixed ATP concentrations) .
    • Structure-Activity Relationship (SAR) Analysis :
  • Systematically vary substituents (e.g., replacing Cl with F or adjusting methoxy positions) to isolate structural drivers of activity .
    • Meta-Analysis :
  • Compare IC₅₀ values across studies while normalizing for variables like solvent (DMSO concentration ≤0.1%) or incubation time .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular Docking :

  • Use software like AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets) based on the compound’s carboxamide and aromatic moieties .
    • Density Functional Theory (DFT) :
  • Calculate electron distribution to identify reactive sites (e.g., electrophilic regions on the dichlorophenyl group) .
    • Molecular Dynamics (MD) Simulations :
  • Simulate binding stability over time (≥100 ns trajectories) to assess target engagement .

Methodological Considerations

  • Handling By-Products :
    • Common by-products include uncyclized intermediates or over-substituted derivatives. Mitigate via silica gel chromatography or recrystallization .
  • Stability Testing :
    • Store the compound at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carboxamide group .
  • Data Reproducibility :
    • Document reaction conditions (e.g., humidity, light exposure) to minimize variability in synthetic or biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.